![molecular formula C14H22N2O2 B2447954 tert-butyl N-[3-(2-aminophenyl)propyl]carbamate CAS No. 1824292-83-2](/img/structure/B2447954.png)

tert-butyl N-[3-(2-aminophenyl)propyl]carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

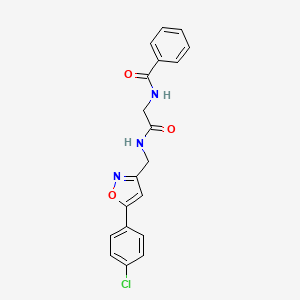

“tert-butyl N-[3-(2-aminophenyl)propyl]carbamate” is a chemical compound with the CAS Number: 1824292-83-2 . It has a molecular weight of 250.34 . The IUPAC name for this compound is tert-butyl 3- (2-aminophenyl)propylcarbamate .

Molecular Structure Analysis

The InChI code for “tert-butyl N-[3-(2-aminophenyl)propyl]carbamate” is 1S/C14H22N2O2/c1-14(2,3)18-13(17)16-10-6-8-11-7-4-5-9-12(11)15/h4-5,7,9H,6,8,10,15H2,1-3H3,(H,16,17) . This compound contains a total of 42 bonds, including 19 non-H bonds, 7 multiple bonds, 7 rotatable bonds, 1 double bond, and 6 aromatic bonds .

Aplicaciones Científicas De Investigación

Chemoselective Transformation

The N-tert-butyldimethylsilyloxycarbonyl group, a silyl carbamate derivative, can be synthesized from tert-butyl N-[3-(2-aminophenyl)propyl]carbamate among other amino protecting groups. This derivative, upon activation, can react with a variety of electrophiles to yield N-ester type compounds under mild conditions, illustrating its application in selective organic transformations (Sakaitani & Ohfune, 1990).

Metalation and Alkylation

Tert-butyl carbamate derivatives have been studied for their capability to undergo metalation between nitrogen and silicon, followed by efficient reactions with electrophiles. This process illustrates the utility of tert-butyl carbamates in the preparation of α-functionalized α-amino silanes, contributing to advancements in synthetic organic chemistry (Sieburth, Somers, & O'hare, 1996).

Synthesis of Biologically Active Compounds

Tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl carbamate serves as an important intermediate in the synthesis of biologically active compounds such as omisertinib (AZD9291). This highlights its application in the rapid synthesis of complex molecules relevant to drug development and pharmaceutical research (Zhao et al., 2017).

Asymmetric Mannich Reaction

The compound has been utilized in asymmetric Mannich reactions, indicating its role in the synthesis of chiral amino carbonyl compounds. Such reactions are pivotal in producing compounds with specific stereochemistry, essential for drug efficacy and development (Yang, Pan, & List, 2009).

Enantioselective Synthesis

The versatility of tert-butyl N-[3-(2-aminophenyl)propyl]carbamate in the enantioselective synthesis of amines showcases its significance in creating molecules with desired chirality. This aspect is crucial in the pharmaceutical industry where the biological activity of drugs can be highly stereo-selective (Ellman, Owens, & Tang, 2002).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray, to wash face, hands, and any exposed skin thoroughly after handling, and to wear protective gloves/protective clothing/eye protection/face protection .

Propiedades

IUPAC Name |

tert-butyl N-[3-(2-aminophenyl)propyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O2/c1-14(2,3)18-13(17)16-10-6-8-11-7-4-5-9-12(11)15/h4-5,7,9H,6,8,10,15H2,1-3H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHKMVTDRMBGZLH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCC1=CC=CC=C1N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl N-[3-(2-aminophenyl)propyl]carbamate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-chlorobenzyl)-2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2447871.png)

![2-[(2-Hydrazinyl-2-oxoethyl)sulfonylmethylsulfonyl]acetohydrazide](/img/structure/B2447872.png)

![N-(4-methoxybenzyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2447882.png)

![4-((4-chlorophenyl)sulfonyl)-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)butanamide](/img/structure/B2447883.png)

![Methyl 7-(4-(difluoromethoxy)phenyl)-5-methyl-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2447890.png)

![4-(Trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxalin-1-amine](/img/structure/B2447891.png)

![(E)-3-[5-(1,3-benzothiazol-2-yl)furan-2-yl]-2-cyano-N-(2-methoxyphenyl)prop-2-enamide](/img/structure/B2447892.png)